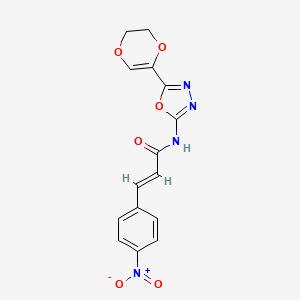

![molecular formula C26H22FN3O2 B2517994 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866728-58-7](/img/structure/B2517994.png)

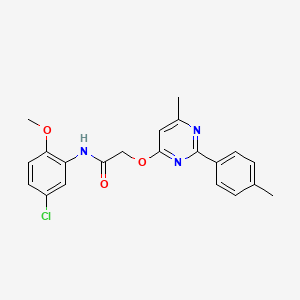

3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolinyl-pyrazoles, which are similar to the compound you mentioned, have been studied extensively due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .

Synthesis Analysis

Series of novel pyrazolo [3,4-b]-quinoline with N -alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .

Molecular Structure Analysis

The molecular structure of these compounds is complex and involves multiple rings. The quinoline scaffold was first extracted in 1834 from coal tar .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the synthesis of pyrazolo [3,4-b]-quinoline derivatives involves treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .

Physical And Chemical Properties Analysis

Quinoline, a related compound, is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N. It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Applications De Recherche Scientifique

- Pyrazolo[3,4-b]pyridines have shown promise as potential anticancer agents. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit specific kinases or interfere with cell signaling pathways contributes to its antiproliferative properties .

- Inflammation plays a crucial role in various diseases. Some pyrazolo[3,4-b]pyridines exhibit anti-inflammatory effects by modulating cytokines, enzymes, and transcription factors. Researchers have explored their potential as novel anti-inflammatory agents .

- Pyrazolo[3,4-b]pyridines have been evaluated for their antimicrobial properties. Studies have investigated their efficacy against bacteria, fungi, and parasites. These compounds may serve as leads for developing new antibiotics or antifungal drugs .

- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are a significant health concern. Some pyrazolo[3,4-b]pyridines exhibit neuroprotective properties by modulating neurotransmitter receptors or reducing oxidative stress. Researchers are exploring their potential in treating neurodegenerative conditions .

- Kinases play essential roles in cell signaling pathways. Pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors, particularly targeting kinases involved in cancer progression, inflammation, and other diseases. Their selectivity and potency make them attractive candidates for drug development .

- Researchers have studied the photophysical properties of pyrazolo[3,4-b]pyridines. These compounds exhibit fluorescence, which can be harnessed for imaging applications. Their unique spectral properties make them useful in fluorescence-based assays and bioimaging .

Anticancer Activity

Anti-Inflammatory Properties

Antimicrobial Activity

Neuroprotective Effects

Kinase Inhibitors

Photophysical Properties

Orientations Futures

The study on N -heterocycles has dramatically increased due to its versatility in many significant fields . This suggests that there is a lot of potential for future research in this area, particularly in the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O2/c1-16-5-4-6-17(11-16)14-30-15-21-25(18-7-9-19(27)10-8-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTUWWIBPCHWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)

![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)

![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)